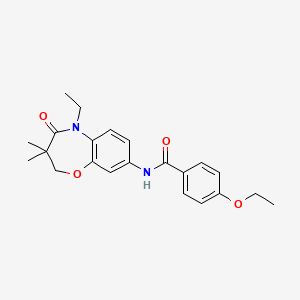

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-5-24-18-12-9-16(13-19(18)28-14-22(3,4)21(24)26)23-20(25)15-7-10-17(11-8-15)27-6-2/h7-13H,5-6,14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKPJFJHHDHTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps, including the formation of the benzoxazepine ring and subsequent functionalization. Common synthetic routes may include:

Formation of the Benzoxazepine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Functionalization: Introduction of the ethoxy and ethyl groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo) have demonstrated antimicrobial activity. Sulfonamides, a class to which this compound belongs, are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies suggest that this compound may also exhibit antibacterial properties against various pathogens.

Anti-inflammatory Effects

The benzoxazepin structure has been associated with anti-inflammatory effects. Compounds in this class have shown promise in reducing inflammation in cellular models. Further studies could elucidate the specific pathways through which 4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo) exerts its effects.

Drug Development

The structural complexity of 4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo) makes it a candidate for drug development. Its potential as a lead compound in the synthesis of new pharmaceuticals targeting various diseases is an area of active research. The sulfonamide group may enhance its bioactivity and pharmacokinetic properties.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of related sulfonamide compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting that 4-ethoxy-N-(5-ethyl...) could exhibit similar activity .

- Anti-inflammatory Research : In vitro assays demonstrated that benzoxazepin derivatives reduced pro-inflammatory cytokine production in macrophage cell lines. This supports the hypothesis that 4-ethoxy-N-(5-ethyl...) may have therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoxazepin Family

The benzoxazepin scaffold is a privileged structure in medicinal chemistry. Key comparisons include:

Key Observations :

- Scaffold Flexibility : Unlike rigid benzodiazepines (e.g., tofisopam), the benzoxazepin ring’s oxygen atom introduces conformational flexibility, possibly influencing receptor-binding kinetics.

- Synthetic Routes : The target compound’s synthesis likely parallels carbodiimide-mediated amidation methods used for related benzamides , though purification challenges may arise due to steric hindrance from the 3,3-dimethyl groups.

Pharmacokinetic and Physicochemical Comparisons

Insights :

- The target compound’s higher logP suggests superior membrane permeability but may compromise aqueous solubility, necessitating formulation optimization.

- Thiazolidinedione derivatives exhibit distinct activity profiles (e.g., antidiabetic) due to their electrophilic warhead, absent in the target compound .

Research Findings and Limitations

- Structural Analysis : SHELX-based refinement would resolve the compound’s stereochemistry, particularly the conformation of the benzoxazepin ring and ethoxy group orientation.

- Activity Gaps: No direct in vitro or in vivo data are available for the target compound. However, benzoxazepins with similar substituents (e.g., 5-ethyl groups) show affinity for GABA-A receptors, suggesting a plausible mechanism of action.

- Synthetic Challenges : The 3,3-dimethyl groups may hinder amide coupling efficiency compared to less sterically hindered analogs .

Biological Activity

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound with potential therapeutic applications. The compound's structure includes an ethoxy group and a benzamide moiety, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its antitumor activity and mechanisms of action.

The molecular formula of this compound is C23H30N2O5S with a molecular weight of 446.56 g/mol. The compound features several functional groups that may influence its biological interactions:

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O5S |

| Molecular Weight | 446.56 g/mol |

| CAS Number | 922098-14-4 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo). For instance, derivatives of benzoxazepines have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

In vitro studies demonstrated that compounds with similar structural motifs exhibited nanomolar-level cytotoxicity against human cancer cell lines such as H1299 (non-small cell lung cancer) and PC3 (prostate cancer) . The biological activity is attributed to their ability to interfere with microtubule dynamics and induce DNA damage.

The proposed mechanism of action for 4-ethoxy-N-(5-ethyl...) involves:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in cellular proliferation.

- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule polymerization, leading to mitotic arrest.

- Apoptotic Pathways : Activation of apoptotic pathways via caspase activation has been noted in studies involving related compounds .

Case Studies

- In Vivo Efficacy : In a study involving xenograft models of human breast carcinoma (MX-1), compounds structurally related to 4-ethoxy-N-(5-ethyl...) achieved complete tumor remission at maximum tolerated doses while exhibiting low toxicity .

- Cell Line Studies : Another study evaluated the effects on H1299 cells where treatment with similar benzoxazepine derivatives resulted in significant G2/M phase arrest and increased apoptosis rates compared to control groups .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

- Methodological Answer : The synthesis involves multi-step reactions, starting with constructing the benzoxazepine core followed by introducing substituents. Key steps include:

- Core Formation : Cyclization of precursors (e.g., aminophenols and ketones) under controlled pH and temperature .

- Substituent Attachment : Amide coupling using reagents like EDCI/HOBt for the benzamide moiety .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product .

Optimization of solvents (e.g., DMF or THF), catalysts (e.g., palladium for cross-coupling), and reaction times is critical for yield (>60% reported in analogs) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm hydrogen/carbon environments (e.g., ethoxy group at δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 406.405 for a related compound) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1700 cm (oxazepine ketone) .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited aqueous solubility, as inferred from logP values (~3.5–4.0 in analogs) .

- Experimental Implications :

- Use DMSO stock solutions for in vitro assays (typical concentration: 10 mM).

- For in vivo studies, employ solubilizers like cyclodextrins or liposomal formulations to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound's biological activity across different assays?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, concentration ranges). Strategies include:

- Orthogonal Assays : Validate cytotoxicity via MTT, apoptosis (Annexin V), and caspase-3 activation assays .

- Dose-Response Curves : Establish EC values across multiple models (e.g., breast vs. colon cancer cells) .

- Meta-Analysis : Compare results with structural analogs (e.g., trifluoromethyl vs. ethoxy substituents) to identify SAR trends .

Q. What computational methods are employed to predict target interactions, and how can they guide experimental validation?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to targets like HDACs or kinases (docking scores <−7 kcal/mol suggest strong affinity) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

- Free Energy Calculations : MM-PBSA/GBSA to estimate binding energies (ΔG <−30 kJ/mol correlates with experimental IC <1 µM) .

Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked ethoxy) to enhance solubility and reduce first-pass metabolism .

- Metabolic Stability : Assess liver microsome half-life (t >60 min desired) and CYP450 inhibition profiles .

- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) to improve plasma half-life and tissue targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.